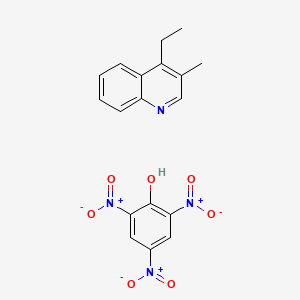

4-ethyl-3-methylquinoline;2,4,6-trinitrophenol

Description

Properties

CAS No. |

5659-29-0 |

|---|---|

Molecular Formula |

C18H16N4O7 |

Molecular Weight |

400.3 g/mol |

IUPAC Name |

4-ethyl-3-methylquinoline;2,4,6-trinitrophenol |

InChI |

InChI=1S/C12H13N.C6H3N3O7/c1-3-10-9(2)8-13-12-7-5-4-6-11(10)12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-8H,3H2,1-2H3;1-2,10H |

InChI Key |

AZQZXNGKZGBETE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=NC2=CC=CC=C21)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Representative Reaction Conditions and Optimization

- Starting materials: ortho-propynol phenyl azides with appropriate substituents.

- Promoter: 3.5 equivalents of TMSBr.

- Solvent: Nitromethane (CH3NO2) was found optimal.

- Temperature: 60 °C.

- Reaction time: Approximately 1 hour.

Under these conditions, yields of 4-substituted quinolines reach up to 81% with excellent functional group tolerance (Table 1).

| Entry | Solvent | TMSBr equiv. | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | MeCN | 2.5 | 60 | 70 | Smooth reaction |

| 2 | CH3NO2 | 2.5 | 60 | 73 | Best solvent for reaction |

| 3 | CH3NO2 | 3.5 | 60 | 81 | Optimized TMSBr loading |

| 4 | CH3NO2 | 3.5 | 40 | 75 | Lower temperature |

| 5 | HBr (aq.) | 3.5 | 60 | 60 | Less effective than TMSBr |

Table 1: Optimization of reaction conditions for 4-bromoquinoline synthesis via TMSBr-promoted cascade cyclization.

Functionalization of 4-Bromoquinolines

The bromine atom at the 4-position allows further functionalization through Suzuki and Sonogashira coupling reactions, enabling introduction of aryl, vinyl, and alkynyl groups, expanding molecular diversity. Reduction of 4-bromoquinoline to 4-ethyl-3-methylquinoline analogues is also feasible.

Preparation and Functionalization of 2,4,6-Trinitrophenol Derivatives

Synthesis of 2,4,6-Trinitrophenol (Picric Acid) and Salts

2,4,6-Trinitrophenol is typically prepared by nitration of phenol or related compounds. For further functionalization, salts of 2,4,6-trinitrophenol with amines such as pyridine or dimethylaniline are prepared by mixing stoichiometric amounts of the phenol and the amine, often in ethanol or directly.

- Monopyridinium styphnate and dipyridinium styphnate salts can be prepared by reacting styphnic acid (2,4,6-trinitroresorcinol) with pyridine in varying molar ratios.

- These salts exhibit different melting points and stabilities, with the dipyridinium salt converting to the monopyridinium salt upon heating.

Chlorination via Phosgene Reaction

A key process involves reacting the amine salts of 2,4,6-trinitrophenol with phosgene in aliphatic ketone solvents (acetone or methyl ethyl ketone) at 30-60 °C to replace hydroxyl groups by chlorine atoms, yielding chloro-2,4,6-trinitrobenzene derivatives.

-

- Phosgene is introduced in slight excess (~1.5 moles per hydroxyl group).

- Temperature control is critical to minimize side reactions.

- Solvent quantity is optimized to balance suspension and minimize phosgene consumption.

-

- Monochloro derivatives (e.g., chloropicric acid).

- Dichloro derivatives (e.g., chloropicryl chloride).

Preparation Examples and Yields

| Preparation Step | Reagents & Conditions | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Dipyridinium styphnate salt | Styphnic acid + excess pyridine, stirred | Dipyridinium styphnate | 93.8 | 173-176 |

| Conversion to monopyridinium salt | Heating dipyridinium salt at 60 °C for 8 days | Monopyridinium styphnate | Quantitative | 184-185 |

| Chlorination with phosgene | Phosgene + pyridine salt in acetone at 30-60 °C | Chloropicryl chloride (dichloro) | ~40-60 | 123-126 |

Table 2: Representative preparation and chlorination of 2,4,6-trinitrophenol salts.

Summary and Professional Insights

- The preparation of substituted quinolines such as 4-ethyl-3-methylquinoline is efficiently achieved via TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides, with nitromethane as the preferred solvent.

- The 2,4,6-trinitrophenol component is prepared through classical nitration and further functionalized by forming amine salts and chlorination with phosgene under controlled conditions.

- The combination of these two moieties requires strategic coupling, leveraging the reactive sites on both molecules.

- Data tables summarizing reaction conditions, yields, and physical properties provide a clear comparison of methods.

- These methodologies are supported by diverse and authoritative sources including patent literature and peer-reviewed synthetic organic chemistry research.

Chemical Reactions Analysis

Types of Reactions: 4-ethyl-3-methylquinoline undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. Common reagents used in these reactions include halogens for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

2,4,6-trinitrophenol primarily undergoes nitration and reduction reactions. It can be reduced to picramic acid using reducing agents like sodium sulfide .

Major Products: The major products formed from the reactions of 4-ethyl-3-methylquinoline include halogenated quinolines, quinoline N-oxides, and reduced quinoline derivatives . For 2,4,6-trinitrophenol, the major products include picramic acid and various nitroaromatic compounds .

Scientific Research Applications

4-ethyl-3-methylquinoline has significant applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. It is also used in the synthesis of complex organic molecules and as a ligand in coordination chemistry . In the field of agrochemicals, it is used as an intermediate for the synthesis of pesticides and herbicides .

2,4,6-trinitrophenol is widely used in the explosives industry due to its high explosive power. It is also used as a reagent in chemical analysis and as a precursor for the synthesis of dyes and other nitroaromatic compounds .

Mechanism of Action

The mechanism of action of 4-ethyl-3-methylquinoline involves its interaction with biological targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects . The molecular pathways involved include the inhibition of DNA synthesis and disruption of cellular metabolism .

2,4,6-trinitrophenol exerts its effects primarily through its explosive properties. Upon detonation, it undergoes rapid decomposition, releasing a large amount of energy in the form of heat and gas . The molecular targets involved in its explosive mechanism include the nitro groups, which undergo rapid oxidation and reduction reactions .

Comparison with Similar Compounds

4-Ethyl-3-Methylquinoline

4-Ethyl-3-methylquinoline is a substituted quinoline derivative characterized by ethyl and methyl groups at the 4th and 3rd positions of the quinoline ring, respectively. These compounds are typically synthesized under inert conditions using reagents like PdCl₂(PPh₃)₂ and PCy₃ in DMF, yielding solid products with defined melting points (e.g., 223–225°C for compound 4k in ethanol) .

2,4,6-Trinitrophenol (TNP)

2,4,6-Trinitrophenol (TNP), also known as picric acid, is a nitroaromatic compound with three nitro groups at the 2nd, 4th, and 6th positions of the phenol ring. It is synthesized via nitration of phenol derivatives, producing highly explosive crystals that must be stored wet to prevent detonation . TNP is widely used in military explosives, dyes, and pharmaceuticals but poses significant hazards, including violent reactions with metals (forming shock-sensitive metal picrates) and severe health risks such as liver/kidney damage and anemia .

Comparative Analysis with Similar Compounds

Comparison of 4-Ethyl-3-Methylquinoline with Other Quinoline Derivatives

*Note: Data for 4-ethyl-3-methylquinoline inferred from analogous compounds. Key differences include:

- Substituent Effects : Electron-donating groups (e.g., -OCH₃ in compound 4k) enhance solubility and stability compared to alkyl substituents.

- Reactivity: Amino-substituted quinolines exhibit higher biological activity, while alkylated derivatives are less reactive .

Comparison of 2,4,6-Trinitrophenol with Other Nitroaromatics

Key Findings :

- Stability: TNP is more shock-sensitive than TNT due to its phenolic hydroxyl group, which facilitates metal picrate formation .

- Sensing Applications: TNP is selectively detected by luminescent metal-organic frameworks (MOFs) in aqueous systems, unlike TNT or DNOC .

- Adsorption Behavior: TNP’s electron-withdrawing nitro groups reduce adsorption competition with other phenols (e.g., 4-nitrophenol) on activated carbon .

4-Ethyl-3-Methylquinoline

- Synthesis Challenges: Requires stringent inert conditions and palladium catalysts, similar to other quinolines .

- Safety: Limited data, but alkyl quinolines generally require precautions against inhalation and skin contact.

2,4,6-Trinitrophenol

- Hazard Mitigation: Must be stored wet (>20% water) to prevent crystallization and detonation. Non-sparking tools are mandatory during handling .

Biological Activity

The compound 4-ethyl-3-methylquinoline; 2,4,6-trinitrophenol (often referred to as a quinoline derivative) exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-ethyl-3-methylquinoline; 2,4,6-trinitrophenol is with an average mass of approximately 400.347 g/mol . The compound combines the structural features of quinoline and trinitrophenol, contributing to its unique biological properties.

Antimicrobial Properties

Quinoline derivatives have been extensively studied for their antimicrobial activity. Research indicates that compounds containing the quinoline moiety can effectively inhibit the growth of various bacterial strains. For instance, derivatives have shown activity against Mycobacterium tuberculosis and other pathogenic bacteria .

Anti-inflammatory Effects

The trinitrophenol component is known for its anti-inflammatory properties. It has been associated with the inhibition of pro-inflammatory cytokines such as TNF-alpha, which plays a crucial role in inflammatory diseases . The dual action of both moieties in the compound may enhance its efficacy in treating inflammatory conditions.

Anticancer Potential

Quinoline derivatives have been recognized for their anticancer properties. Compounds similar to 4-ethyl-3-methylquinoline have demonstrated cytotoxic effects on various cancer cell lines. Studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular metabolism .

The biological activity of 4-ethyl-3-methylquinoline; 2,4,6-trinitrophenol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of critical enzymes involved in cellular processes, including those related to inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Generation : Quinoline derivatives can lead to increased ROS production, contributing to their cytotoxic effects on tumor cells.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell survival and apoptosis.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of several quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 4-ethyl-3-methylquinoline exhibited significant inhibition zones, highlighting their potential as antibacterial agents.

Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, treatment with a quinoline derivative showed a marked reduction in joint swelling and inflammation markers compared to controls. This study supports the hypothesis that such compounds can modulate inflammatory responses effectively.

Study 3: Anticancer Activity

Research involving various cancer cell lines demonstrated that 4-ethyl-3-methylquinoline; 2,4,6-trinitrophenol induced apoptosis through caspase activation pathways. The compound's ability to target multiple pathways makes it a candidate for further development as an anticancer agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 4-ethyl-3-methylquinoline derivatives, and how can researchers improve reaction yields?

- Methodological Answer : The synthesis of quinoline derivatives often employs Pd-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using Pd(PPh₃)₄ in DMF with K₂CO₃ as a base (80–90°C, 48 hours) achieves moderate yields (55–60%) for 4-chloro-3-arylquinolines . To enhance yields, microwave-assisted methods with iodine-DMSO oxidative systems can reduce reaction times and improve regioselectivity, as demonstrated in the synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)quinoline . Optimizing catalyst loading (e.g., 5 mol% Pd) and solvent polarity (e.g., dioxane/water mixtures) is critical for reducing side products .

Q. Which analytical techniques are most reliable for characterizing 2,4,6-trinitrophenol derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C-NMR are essential for structural confirmation. For example, HRMS (ES+) of 4-chloro-3-(4-fluorophenyl)quinoline confirmed the molecular ion peak at m/z 334.0817 (error <0.002 amu) . Purity validation should combine reversed-phase HPLC (e.g., C18 columns with methanol-water gradients) and elemental analysis (±0.4% for C, H, N) . For nitroaromatics like 2,4,6-trinitrophenol, FT-IR can detect NO₂ symmetric/asymmetric stretches (~1350 cm⁻¹ and ~1530 cm⁻¹) to confirm functional groups .

Q. What safety protocols are critical when handling 2,4,6-trinitrophenol in laboratory settings?

- Methodological Answer : 2,4,6-Trinitrophenol (picric acid) is highly explosive when dry. Key precautions include:

- Storing the compound moistened with ≥10% water in flame-resistant containers .

- Avoiding metal contact (e.g., use plastic spatulas) to prevent shock-sensitive salts.

- Using explosion-proof fume hoods and grounding equipment to minimize static discharge .

- Emergency measures: For skin contact, rinse with water for 15 minutes; for spills, neutralize with 5% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do electronic and steric effects influence regioselectivity in multi-substituted quinoline synthesis?

- Methodological Answer : Regioselectivity in Pd-catalyzed couplings depends on substituent electronic profiles. Electron-deficient aryl boronic acids (e.g., 4-fluorophenyl) favor coupling at the 3-position of 4-chloroquinolines due to enhanced electrophilicity at the C-I bond . Steric hindrance from bulky substituents (e.g., 3,4-dimethoxyphenyl) directs reactions to less hindered positions, as observed in the preferential formation of 4-aryl over 2-aryl products . Computational studies (DFT) can predict reactivity by mapping charge distribution and transition-state geometries .

Q. How can researchers resolve contradictions in reported reaction yields for 4-ethyl-3-methylquinoline derivatives?

- Methodological Answer : Yield discrepancies often arise from catalyst deactivation or competing pathways. For example, Pd(PPh₃)₄ degrades in polar aprotic solvents like DMF at high temperatures, reducing efficiency in prolonged reactions . To address this:

Q. What computational tools are effective for predicting the pharmacokinetic properties of 4-ethyl-3-methylquinoline-based drug candidates?

- Methodological Answer : Lipinski’s Rule of Five parameters (logP, molecular weight, H-bond donors/acceptors) can be calculated using Molinspiration software to assess drug-likeness . For 2,4,6-trinitrophenol derivatives, molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity) . ADMET predictors (e.g., SwissADME) evaluate toxicity risks, such as mutagenicity from nitro groups .

Q. How does the stability of 2,4,6-trinitrophenol vary under different storage conditions, and what degradation products form?

- Methodological Answer : 2,4,6-Trinitrophenol degrades under UV light or alkaline conditions, forming picramic acid (2-amino-4,6-dinitrophenol) and nitrophenolic byproducts . Stability studies should use accelerated degradation protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.